Benzo[b]thiophene-3-carboxylic acid, 2-[[[(1,3-benzodioxol-5-ylcarbonyl)amino]thioxomethyl]amino]-4,5,6,7-tetrahydro-, ethyl ester
Description
This compound is a 4,5,6,7-tetrahydrobenzo[b]thiophene derivative featuring a 3-carboxylic acid ethyl ester core and a 2-amino substituent modified with a thioxomethyl urea group linked to a 1,3-benzodioxol-5-ylcarbonyl moiety. The ethyl ester at position 3 is a common prodrug strategy to improve bioavailability, as seen in related compounds .
Properties
CAS No. |
610281-80-6 |
|---|---|
Molecular Formula |
C20H20N2O5S2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzodioxole-5-carbonylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H20N2O5S2/c1-2-25-19(24)16-12-5-3-4-6-15(12)29-18(16)22-20(28)21-17(23)11-7-8-13-14(9-11)27-10-26-13/h7-9H,2-6,10H2,1H3,(H2,21,22,23,28) |
InChI Key |
KFLXUKVWTMHYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-3-carboxylic acid derivatives typically involves the assembly of the heterocyclic core followed by functionalization at specific positions. One common method is the tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . Another method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . Additionally, a CuBr/1,10-Phen-catalyzed Ullmann cross-coupling reaction can be used to obtain 2-aminobenzothiophenes, including esters of 3-carboxylic acids .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired derivative and its intended application.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-3-carboxylic acid derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that benzo[b]thiophene derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds containing the benzo[b]thiophene structure can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The incorporation of functional groups such as amines and carbonyls enhances their biological activity. The specific compound discussed has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential enzymes. This application is particularly relevant in the development of new antibiotics in response to rising antibiotic resistance .
Materials Science
Organic Electronics
Benzo[b]thiophene compounds are utilized in the field of organic electronics due to their semiconducting properties. They can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The unique electronic properties of benzo[b]thiophene derivatives allow for efficient charge transport and light emission. Research has shown that modifying these compounds can lead to improved performance in electronic devices .
Polymer Chemistry
In polymer chemistry, benzo[b]thiophene derivatives serve as building blocks for conjugated polymers used in flexible electronics and sensors. Their ability to undergo polymerization reactions allows for the synthesis of materials with tailored electrical and optical properties. This application is crucial for advancing technologies in flexible displays and wearable devices .
Environmental Science
Environmental Remediation
The compound's potential for environmental remediation has been explored, particularly in the degradation of pollutants. Studies indicate that benzo[b]thiophene derivatives can act as catalysts in the breakdown of hazardous organic compounds in wastewater treatment processes. Their effectiveness in promoting reactions that convert toxic substances into less harmful products highlights their utility in environmental applications .
Data Tables
Case Studies
-
Anticancer Efficacy Study
A study published in a peer-reviewed journal evaluated the anticancer effects of benzo[b]thiophene derivatives on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth and significant induction of apoptosis through mitochondrial pathways. -
Antimicrobial Activity Assessment
In a comparative study, various benzo[b]thiophene derivatives were tested against common bacterial strains such as E. coli and Staphylococcus aureus. The findings revealed that certain modifications significantly enhanced antimicrobial activity, suggesting potential for new antibiotic development. -
Application in Organic Photovoltaics
Research focused on incorporating benzo[b]thiophene into OPV structures demonstrated improved power conversion efficiencies due to enhanced charge mobility and light absorption capabilities.
Mechanism of Action
The mechanism of action of benzo[b]thiophene-3-carboxylic acid derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Physicochemical Comparison
| Compound | logP (Predicted) | Melting Point (°C) | Key Substituent |
|---|---|---|---|
| Target Compound | 2.8 | N/A | 1,3-Benzodioxol-5-yl |
| CAS 105544-62-5 | 2.1 | 174–189 | Thiourea |
| CAS 328024-06-2 | 3.0 | 174 | Propionylamino |
| Ethyl 2-(3-benzoylthioureido)-... | 3.5 | 181 | Benzoyl |
Mechanistic Insights
- Tyrosinase Inhibition : The benzodioxol group’s electron-donating properties may enhance binding to the enzyme’s copper-active site, similar to 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives in .
- Metabolic Stability : Ethyl esters resist hepatic esterase hydrolysis better than methyl esters, prolonging half-life .
Biological Activity
Benzo[b]thiophene derivatives have gained attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzo[b]thiophene-3-carboxylic acid, 2-[[[(1,3-benzodioxol-5-ylcarbonyl)amino]thioxomethyl]amino]-4,5,6,7-tetrahydro-, ethyl ester (referred to as Compound I). The biological activity of this compound is evaluated through various studies that highlight its potential as an antimicrobial agent and its analgesic properties.
Chemical Structure and Properties
The molecular structure of Compound I can be described as follows:
- Molecular Formula : C19H21N3O5S
- Molecular Weight : 405.45 g/mol
- IUPAC Name : 2-[[[(1,3-benzodioxol-5-ylcarbonyl)amino]thioxomethyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester
The compound features a benzo[b]thiophene core fused with a benzodioxole moiety and a thioxomethyl group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzo[b]thiophene exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compound I showed a MIC of 4 µg/mL against various strains of Staphylococcus aureus, including methicillin-resistant strains . This suggests strong antibacterial potential.
| Compound | Structure | LogP | MIC (µg/mL) |
|---|---|---|---|
| II.b | Structure | 4.22 | 4 |
| III.a | Structure | 3.19 | 256 |
| III.b | Structure | 4.22 | >256 |
The hydrophobicity of the benzo[b]thiophene ring is crucial for its antimicrobial activity, as indicated by structure-activity relationship studies .
Analgesic Activity
In addition to its antimicrobial properties, Compound I has been evaluated for analgesic effects. Research utilizing the "hot plate" method on mice indicated that derivatives of this compound exhibited analgesic effects greater than those of standard analgesics like metamizole .
Case Studies
-
Antimicrobial Evaluation :
A study conducted on a series of benzo[b]thiophene acylhydrazones highlighted the effectiveness of these compounds against multidrug-resistant Staphylococcus aureus. The study emphasized the importance of structural modifications to enhance biological activity . -
Analgesic Assessment :
In a separate investigation focusing on the analgesic properties of benzo[b]thiophene derivatives, it was observed that certain compounds demonstrated superior pain relief compared to traditional analgesics in animal models. This suggests potential therapeutic applications in pain management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
